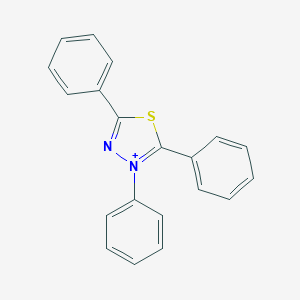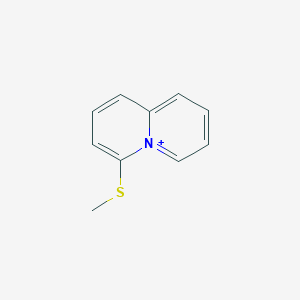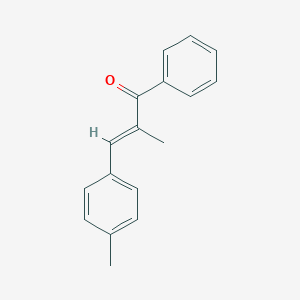![molecular formula C20H22O3S B289852 7,8-dimethoxy-4,11a-dimethyl-4,10,11,11a-tetrahydroindeno[4,5-c]thiochromen-1(2H)-one](/img/structure/B289852.png)
7,8-dimethoxy-4,11a-dimethyl-4,10,11,11a-tetrahydroindeno[4,5-c]thiochromen-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-dimethoxy-4,11a-dimethyl-4,10,11,11a-tetrahydroindeno[4,5-c]thiochromen-1(2H)-one, also known as DMDD, is a synthetic compound that has been researched for its potential therapeutic applications. DMDD belongs to the class of thiochromene derivatives and has shown promising results in various scientific studies.
Mechanism of Action
7,8-dimethoxy-4,11a-dimethyl-4,10,11,11a-tetrahydroindeno[4,5-c]thiochromen-1(2H)-one has been shown to inhibit the activity of certain enzymes such as COX-2 and MMP-9, which are involved in the inflammatory response and cancer progression. 7,8-dimethoxy-4,11a-dimethyl-4,10,11,11a-tetrahydroindeno[4,5-c]thiochromen-1(2H)-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells. The exact mechanism of action of 7,8-dimethoxy-4,11a-dimethyl-4,10,11,11a-tetrahydroindeno[4,5-c]thiochromen-1(2H)-one is still under investigation.
Biochemical and Physiological Effects:
7,8-dimethoxy-4,11a-dimethyl-4,10,11,11a-tetrahydroindeno[4,5-c]thiochromen-1(2H)-one has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 7,8-dimethoxy-4,11a-dimethyl-4,10,11,11a-tetrahydroindeno[4,5-c]thiochromen-1(2H)-one has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important in cancer progression. Additionally, 7,8-dimethoxy-4,11a-dimethyl-4,10,11,11a-tetrahydroindeno[4,5-c]thiochromen-1(2H)-one has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
7,8-dimethoxy-4,11a-dimethyl-4,10,11,11a-tetrahydroindeno[4,5-c]thiochromen-1(2H)-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields and purity. 7,8-dimethoxy-4,11a-dimethyl-4,10,11,11a-tetrahydroindeno[4,5-c]thiochromen-1(2H)-one is also soluble in various solvents, which makes it easy to use in different experiments. However, one limitation of 7,8-dimethoxy-4,11a-dimethyl-4,10,11,11a-tetrahydroindeno[4,5-c]thiochromen-1(2H)-one is that its exact mechanism of action is still not fully understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are several future directions for research on 7,8-dimethoxy-4,11a-dimethyl-4,10,11,11a-tetrahydroindeno[4,5-c]thiochromen-1(2H)-one. One potential direction is to study its effects on other diseases such as diabetes and cardiovascular disease. Another potential direction is to investigate the potential use of 7,8-dimethoxy-4,11a-dimethyl-4,10,11,11a-tetrahydroindeno[4,5-c]thiochromen-1(2H)-one in combination with other drugs for cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of 7,8-dimethoxy-4,11a-dimethyl-4,10,11,11a-tetrahydroindeno[4,5-c]thiochromen-1(2H)-one and its potential therapeutic applications.
Synthesis Methods
The synthesis of 7,8-dimethoxy-4,11a-dimethyl-4,10,11,11a-tetrahydroindeno[4,5-c]thiochromen-1(2H)-one involves the reaction of 2-methyl-1,2,3,4-tetrahydroquinoline-4-one with 4-methoxybenzaldehyde in the presence of a catalyst. The resulting product is then treated with sulfur and sodium hydride to obtain 7,8-dimethoxy-4,11a-dimethyl-4,10,11,11a-tetrahydroindeno[4,5-c]thiochromen-1(2H)-one. This synthesis method has been optimized to produce 7,8-dimethoxy-4,11a-dimethyl-4,10,11,11a-tetrahydroindeno[4,5-c]thiochromen-1(2H)-one in high yields and purity.
Scientific Research Applications
7,8-dimethoxy-4,11a-dimethyl-4,10,11,11a-tetrahydroindeno[4,5-c]thiochromen-1(2H)-one has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties. 7,8-dimethoxy-4,11a-dimethyl-4,10,11,11a-tetrahydroindeno[4,5-c]thiochromen-1(2H)-one has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
Molecular Formula |
C20H22O3S |
|---|---|
Molecular Weight |
342.5 g/mol |
IUPAC Name |
(4S,11aS)-7,8-dimethoxy-4,11a-dimethyl-2,4,10,11-tetrahydroindeno[4,5-c]thiochromen-1-one |
InChI |
InChI=1S/C20H22O3S/c1-11-19-12(7-8-20(2)14(19)5-6-18(20)21)13-9-15(22-3)16(23-4)10-17(13)24-11/h5,9-11H,6-8H2,1-4H3/t11-,20-/m0/s1 |
InChI Key |
MWIYBQMVEHXNMK-YBTHPKLGSA-N |
Isomeric SMILES |
C[C@H]1C2=C(CC[C@]3(C2=CCC3=O)C)C4=CC(=C(C=C4S1)OC)OC |
SMILES |
CC1C2=C(CCC3(C2=CCC3=O)C)C4=CC(=C(C=C4S1)OC)OC |
Canonical SMILES |
CC1C2=C(CCC3(C2=CCC3=O)C)C4=CC(=C(C=C4S1)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Phenylcyclopenta[c]quinolizine](/img/structure/B289769.png)

![1-Phenyldibenzo[a,c]phenazine](/img/structure/B289772.png)

![tetramethyl spiro[1,3-dithiole-2,4'-(4'H)-thiochromene]-2',3',4,5-tetracarboxylate](/img/structure/B289776.png)
![7-Methyl-10-(4-methylphenyl)-1,2,3,3a-tetrahydrocyclopenta[c][1,2]benzodiazepine](/img/structure/B289777.png)
![11-methyl-7,8,10-triphenyl-6H-pyrido[1,2-a]azocin-6-one](/img/structure/B289778.png)
![Dimethyl 4-phenylcyclopenta[c]quinolizine-1,2-dicarboxylate](/img/structure/B289780.png)

![4,5-Dimethylcyclopenta[c]quinolizine-1,2-dicarboxylic acid dimethyl ester](/img/structure/B289786.png)
![Dimethyl 3,4-dimethylcyclopenta[c]quinolizine-1,2-dicarboxylate](/img/structure/B289787.png)

![Methyl 5,8-diphenylcyclopenta[ij]pyrido[2,1,6-de]quinolizine-4-carboxylate](/img/structure/B289790.png)
